molecular formula C14H13N3O2 B8622665 Acetophenone 4-nitrophenylhydrazone

Acetophenone 4-nitrophenylhydrazone

Cat. No.: B8622665
M. Wt: 255.27 g/mol
InChI Key: GUZXPZRLBUNPSC-UHFFFAOYSA-N
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Description

Acetophenone 4-nitrophenylhydrazone (ANPH) is a chemically modified acetophenone derivative where the ketone group is functionalized with a 4-nitrophenylhydrazone moiety. This compound has garnered significant attention in antiviral research due to its unique mechanism of action against Hepatitis B virus (HBV). Studies demonstrate that ANPH selectively inhibits HBV replication by modulating the assembly of viral capsids, a critical step in the viral life cycle . Unlike conventional nucleos(t)ide analogs that target viral polymerase, ANPH accelerates the formation of morphologically intact but non-infectious capsids, thereby disrupting viral propagation . This novel mechanism positions ANPH as a promising scaffold for developing next-generation anti-HBV therapeutics.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

4-nitro-N-(1-phenylethylideneamino)aniline

InChI

InChI=1S/C14H13N3O2/c1-11(12-5-3-2-4-6-12)15-16-13-7-9-14(10-8-13)17(18)19/h2-10,16H,1H3

InChI Key

GUZXPZRLBUNPSC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ANPH’s properties and applications, a comparative analysis with structurally or functionally related compounds is essential. Below is a detailed comparison based on chemical structure, biological activity, and industrial relevance:

Structural Analogues: Phenylhydrazone Derivatives

Compound Structure Key Features Biological Activity Applications References
ANPH Acetophenone + 4-nitrophenylhydrazone Nitro group enhances electron-withdrawing effects; planar hydrazone linkage HBV capsid modulation (IC₅₀: ~5 µM) Antiviral drug development
Benzaldehyde 4-nitrophenylhydrazone Benzaldehyde + 4-nitrophenylhydrazone Lacks acetophenone backbone; simpler aromatic system Limited toxicity data (research use only) Analytical chemistry
Acetone-2,4-dinitrophenylhydrazone Acetone + 2,4-dinitrophenylhydrazone Dual nitro groups increase reactivity and steric hindrance Used in spectrophotometric metal detection Industrial/analytical reagents
Acetone 4-methylphenylhydrazone Acetone + 4-methylphenylhydrazone Methyl group reduces polarity; hydrophobic interactions No reported antiviral activity Synthetic intermediates
  • Key Insights: The 4-nitrophenyl group in ANPH is critical for its HBV inhibition, likely due to enhanced binding affinity to the viral core protein . In contrast, methyl or dinitro substituents (e.g., in Acetone-2,4-dinitrophenylhydrazone) may reduce specificity for viral targets.

Functional Analogues: Acetophenone Derivatives

Compound Substituent Key Features Biological Activity Applications References
4-Bromoacetophenone 4-bromo Electron-withdrawing bromine atom Industrial solvent; intermediate in synthesis Fragrances, pharmaceuticals
4-Hydroxyacetophenone 4-hydroxy Polar hydroxyl group; antimutagenic properties Antimutagenic (Salmonella typhimurium) Pharmaceutical intermediates
Paeonol (2-hydroxy-4-methoxy acetophenone) 2-hydroxy-4-methoxy Natural product; rapid metabolism Anti-inflammatory, antioxidant Traditional medicine
  • Key Insights: ANPH’s nitro group provides distinct electronic and steric properties compared to bromo or hydroxy substituents, enabling selective antiviral activity rather than broad-spectrum effects (e.g., antimicrobial activity in other acetophenones) . Unlike natural acetophenones like Paeonol, ANPH is synthetic and designed for targeted antiviral action, highlighting the role of structure-activity relationships in drug design .

Preparation Methods

Patent-Optimized Synthesis

A high-yield method (98–100%) involves refluxing 2,4-dinitrochlorobenzene with hydrazine hydrate in ethanol, as detailed in CN105566152A. Key steps include:

  • Dissolution and Decolorization : 2,4-Dinitrochlorobenzene is dissolved in 95% ethanol with activated charcoal (2% w/w) under boiling conditions to remove impurities.

  • Hydrazine Hydrate Addition : Hydrazine hydrate (20–50% molar excess) is added dropwise to the refluxing solution, initiating a substitution reaction to replace the chlorine atom.

  • Crystallization and Washing : The mixture is cooled to 50–55°C, and the precipitated 2,4-dinitrophenylhydrazine is filtered and washed with cold ethanol to eliminate unreacted reagents.

Table 1: Reaction Conditions for 2,4-Dinitrophenylhydrazine Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature78–85°C (reflux)Higher temperatures accelerate substitution but risk decomposition
Hydrazine Hydrate Ratio1.2–1.5 equivalentsExcess ensures complete conversion of 2,4-dinitrochlorobenzene
Washing SolventEthanol (95%)Removes residual hydrazine and byproducts

Condensation of Acetophenone with 2,4-Dinitrophenylhydrazine

The hydrazone formation proceeds via acid-catalyzed nucleophilic addition-elimination.

Standard Laboratory Procedure

A representative method from spectroscopic studies involves:

  • Acidification : 2,4-Dinitrophenylhydrazine is suspended in methanol, and concentrated sulfuric acid (0.5–1.0 mL per gram) is added to protonate the hydrazine group.

  • Ketone Addition : Acetophenone (1.0 equivalent) in warm methanol is introduced to the acidic hydrazine solution, inducing immediate color change to orange-red.

  • Crystallization : The mixture is refluxed for 10–15 minutes, then cooled to room temperature. The product precipitates as crimson crystals, filtered and dried at 40°C.

Mechanistic Insight :
The reaction proceeds through:

  • Step 1 : Protonation of 2,4-DNP’s hydrazine group, enhancing nucleophilicity.

  • Step 2 : Attack of the hydrazine’s terminal nitrogen on acetophenone’s carbonyl carbon, forming a tetrahedral intermediate.

  • Step 3 : Acid-mediated dehydration to yield the hydrazone, with water eliminated as a byproduct.

Optimization Strategies for Hydrazone Formation

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol yields faster reaction times due to higher polarity, but ethanol reduces side reactions (e.g., acetal formation).

  • Crystallization Temperature : Cooling to 50–55°C before filtration maximizes yield by minimizing solubility of the product.

Purification Techniques

  • Hot Filtration : Removing undissolved impurities at 60–70°C prevents co-precipitation.

  • Ethanol Washes : Post-crystallization washes with cold ethanol (2–5 volumes) reduce nitrobenzene contaminants.

Table 2: Comparative Analysis of Synthetic Methods

SourceYield (%)Purity (HPLC)Key Advantage
Patent98–100>99%Scalable, minimal byproducts
Academic85–9095–98%Detailed spectroscopic validation

Structural Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Strong absorption at 1600–1630 cm⁻¹ (C=N stretch) and 1520–1550 cm⁻¹ (asymmetric NO₂ stretch).

  • ¹H NMR : Signals at δ 8.1–8.3 ppm (aromatic protons adjacent to nitro groups) and δ 11.1 ppm (N-H proton).

X-ray Crystallography

Single-crystal studies (CCDC 202315) confirm a planar hydrazone linkage with dihedral angles of 5.2° between the aromatic rings, stabilizing via intramolecular hydrogen bonding .

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing acetophenone 4-nitrophenylhydrazone, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis involves condensation of acetophenone with 4-nitrophenylhydrazine. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred due to their polarity, which facilitates hydrazone formation .
  • Temperature : Heating at 60–80°C under reflux improves reaction kinetics .
  • Stoichiometry : A 1:1 molar ratio of ketone to hydrazine minimizes side products like unreacted hydrazine derivatives.
  • Purification : Recrystallization from hot ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes impurities.
    Data Table :
ParameterOptimal ConditionImpact on Yield
SolventEthanol85–90%
Temp.70°CMaximizes rate
Time4–6 hours>90% completion

Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–2.7 ppm (acetophenone methyl group) and δ 8.0–8.5 ppm (nitrophenyl aromatic protons) confirm structure .
    • ¹³C NMR : Carbonyl resonance near δ 190–200 ppm indicates hydrazone formation .
  • IR Spectroscopy : Strong absorption at ~1600 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
  • UV-Vis : λmax ~350–400 nm due to nitro group conjugation; useful for quantifying concentration in solution .

Advanced Research Question: How does this compound modulate capsid assembly in Hepatitis B virus (HBV) replication, and what structural features drive this activity?

Methodological Answer:
A 2021 study demonstrated that the compound disrupts HBV capsid assembly by binding to hydrophobic pockets in the core protein, preventing proper oligomerization . Key structural determinants:

  • Nitro group : Enhances electron-withdrawing effects, stabilizing interactions with viral proteins.
  • Hydrazone linkage : Facilitates hydrogen bonding with viral capsid residues.
    Experimental Design :
  • Assays : Use in vitro capsid assembly assays with recombinant core proteins and electron microscopy to visualize disruption.
  • Mutagenesis : Modify nitro or phenyl groups to assess impact on antiviral activity .

Advanced Research Question: How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

Methodological Answer:
Discrepancies may arise from solvent polarity, pH, or competing pathways. Systematic approaches include:

  • Controlled solvent studies : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents to isolate solvent effects.
  • pH-dependent kinetics : Monitor reaction rates under buffered conditions (pH 4–10) to identify protonation states influencing reactivity .
  • Computational modeling : Use DFT calculations to map energy barriers for competing pathways (e.g., direct addition vs. tautomerization) .

Methodological Question: What protocols are recommended for detecting trace amounts of this compound in environmental samples?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to concentrate analytes from water or soil .
  • Analytical Techniques :
    • HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; LOD ~0.1 µg/L .
    • LC-MS/MS : Electrospray ionization in negative mode for enhanced specificity; quantify using m/z 268 → 152 transition .

Advanced Research Question: What role does this compound play in organometallic catalysis, and how can its coordination chemistry be optimized?

Methodological Answer:
The compound acts as a ligand via its nitro and hydrazone groups. Optimization strategies:

  • Metal screening : Test coordination with Pd(II), Cu(II), or Ru(II) to assess catalytic activity in cross-coupling or oxidation reactions .
  • Ligand modification : Introduce electron-donating groups (e.g., -OCH₃) to enhance metal-ligand bond strength.
  • Stoichiometric studies : Use X-ray crystallography to determine binding modes and stability constants .

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